![molecular formula C15H22N2O B1480518 4-Bencil-9-oxa-1,4-diazaspiro[5.5]undecano CAS No. 1908469-64-6](/img/structure/B1480518.png)

4-Bencil-9-oxa-1,4-diazaspiro[5.5]undecano

Descripción general

Descripción

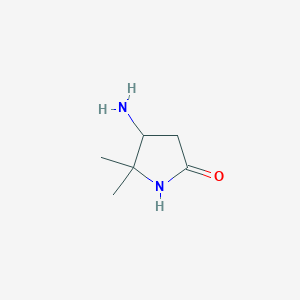

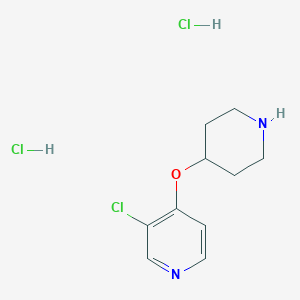

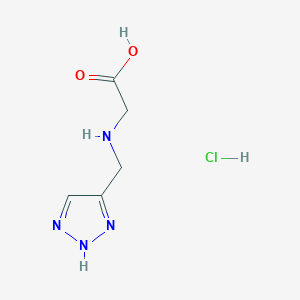

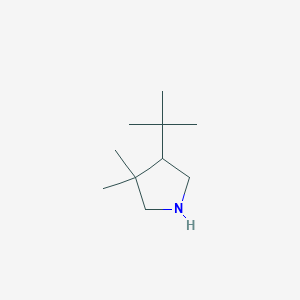

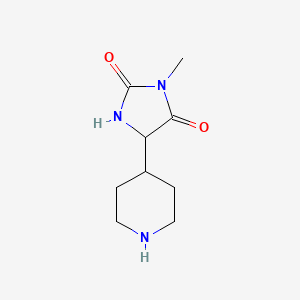

“4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is a chemical compound with the CAS Number: 1367727-20-5 . It has a molecular weight of 246.35 . The compound is typically stored at room temperature and is available in an oil form .

Molecular Structure Analysis

The InChI code for “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

As mentioned earlier, “4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane” is an oil that is stored at room temperature . The compound has a molecular weight of 246.35 .Aplicaciones Científicas De Investigación

Química medicinal

En química medicinal, 4-Bencil-9-oxa-1,4-diazaspiro[5.5]undecano se explora por su potencial como bloque de construcción en el diseño de fármacos. Su estructura espirocíclica, que incluye un grupo bencilo y una porción diazaspiro, podría ser clave en el desarrollo de nuevos farmacóforos. El marco rígido del compuesto puede ayudar en el análisis conformacional de los candidatos a fármacos, lo que podría llevar a compuestos con mejor selectividad y potencia .

Ciencia de materiales

Dentro de la ciencia de los materiales, la estructura única de este compuesto ofrece posibilidades en la creación de nuevos polímeros o marcos orgánicos de moléculas pequeñas. Su capacidad de actuar como ligando para marcos metal-orgánicos (MOF) podría ser particularmente valiosa, lo que podría llevar a materiales con tamaños y formas de poros específicos para aplicaciones como almacenamiento de gas o catálisis .

Ciencia ambiental

En la ciencia ambiental, los investigadores podrían investigar This compound por su papel en los procesos de remediación ambiental. Sus propiedades químicas podrían hacerlo adecuado para unirse a contaminantes o metales pesados, ayudando en su extracción del suelo o las fuentes de agua .

Química analítica

Los químicos analíticos podrían utilizar This compound como estándar o reactivo en cromatografía, espectrometría de masas o espectroscopia. Su firma química distintiva permite su uso como estándar de calibración o como parte de un proceso de derivatización para mejorar la detección de otros compuestos .

Bioquímica

En bioquímica, el núcleo diazaspiro del compuesto podría interactuar con macromoléculas biológicas, convirtiéndolo en un candidato para estudiar las interacciones proteína-ligando o la inhibición enzimática. También podría servir como un andamiaje para miméticos de péptidos, lo que podría conducir al descubrimiento de nuevos compuestos biológicamente activos .

Farmacología

Farmacológicamente, This compound puede investigarse por sus propiedades terapéuticas. Su estructura podría modificarse para crear análogos que se dirijan a receptores o enzimas específicos dentro del cuerpo, contribuyendo al desarrollo de nuevos tratamientos para diversas enfermedades .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the μ-opioid receptor is primarily responsible for the analgesic effects of opioids.

Mode of Action

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane interacts with its targets, the sigma-1 and μ-opioid receptors, by binding to these receptors. This binding can lead to changes in the receptor’s activity, which can result in alterations in the transmission of signals within the nervous system .

Biochemical Pathways

The binding of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane to the sigma-1 and μ-opioid receptors can affect various biochemical pathways. These pathways are involved in pain perception, mood regulation, and other neurological functions . The downstream effects of these pathways can lead to changes in physiological responses.

Pharmacokinetics

The pharmacokinetics of 4-Benzyl-9-oxa-1,4-diazaspiro[5These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways. These effects can include alterations in neurotransmitter release and changes in neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets

Análisis Bioquímico

Biochemical Properties

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, modulating their catalytic activity. Additionally, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can interact with proteins involved in signal transduction pathways, affecting downstream cellular responses .

Cellular Effects

The effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell lines, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can activate or inhibit specific signaling cascades, resulting in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane remains stable under specific conditions, but its activity may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions .

Transport and Distribution

The transport and distribution of 4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles or compartments within the cell. These localization patterns are essential for understanding the compound’s mode of action and optimizing its use in research and therapy .

Propiedades

IUPAC Name |

4-benzyl-9-oxa-1,4-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-8-16-15(13-17)6-10-18-11-7-15/h1-5,16H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDHLSUTIUOCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid](/img/structure/B1480438.png)

![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)

![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)